![molecular formula C27H22F5NO4 B13389098 pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucinate](/img/structure/B13389098.png)
pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucinate is an organic compound with the molecular formula C27H22F5NO4. It is commonly used as a reagent in peptide synthesis and drug development. This compound temporarily protects amino acids by shielding the hydroxyl or amine group, preventing unnecessary reactions or degradation. It can be reduced or hydrolyzed when necessary .
Méthodes De Préparation
The preparation of pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucinate typically involves the reaction of fluorenmethanol, pentafluorobenzoic acid, and norleucine through acid catalysis and the action of an activator . The synthetic route can be summarized as follows:
Reactants: Fluorenmethanol, pentafluorobenzoic acid, and norleucine.
Catalyst: Acid catalyst.
Activator: Specific activator to facilitate the reaction.
Conditions: The reaction is carried out under controlled temperature and pressure to obtain the target product.
Analyse Des Réactions Chimiques
Pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to remove the protective groups, revealing the functional groups of the amino acids.
Substitution: The compound can undergo substitution reactions where the pentafluorophenyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles like amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucinate has several scientific research applications, including:
Chemistry: Used in peptide synthesis to protect amino acids during the formation of peptide bonds.
Biology: Employed in the study of protein structure and function by facilitating the synthesis of peptides and proteins.
Medicine: Utilized in drug development to create peptide-based therapeutics.
Industry: Applied in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucinate involves the temporary protection of amino acids. The compound forms a protective group around the hydroxyl or amine group of the amino acid, preventing unwanted reactions. This protection can be removed through reduction or hydrolysis, revealing the functional groups for further reactions .
Comparaison Avec Des Composés Similaires
Pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucinate can be compared with other similar compounds, such as:
Pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycinate: Similar in structure but uses glycine instead of norleucine.
Pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methylglycinate: Another variant with N-methylglycine.
The uniqueness of this compound lies in its specific use of norleucine, which may provide different properties and reactivity compared to other similar compounds.
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F5NO4/c1-2-3-12-19(26(34)37-25-23(31)21(29)20(28)22(30)24(25)32)33-27(35)36-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPORTZOERPWAMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F5NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
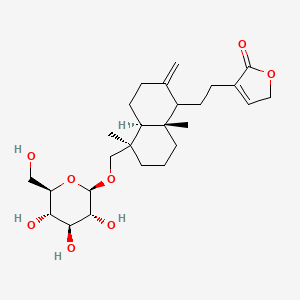
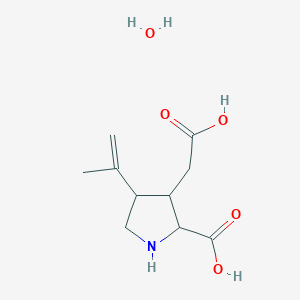
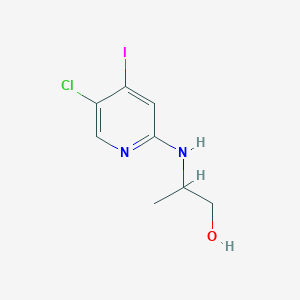

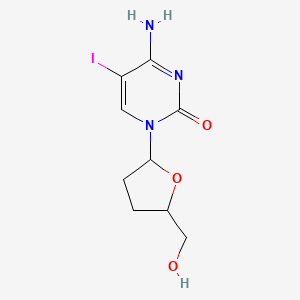
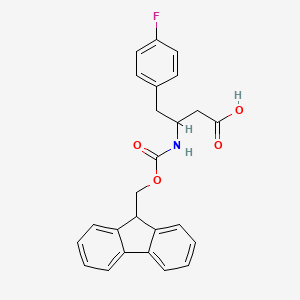
![2-{[(Benzyloxy)carbonyl]amino}-3-ethoxybutanoic acid](/img/structure/B13389058.png)
![23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid](/img/structure/B13389062.png)
![5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide; GPi 819](/img/structure/B13389070.png)
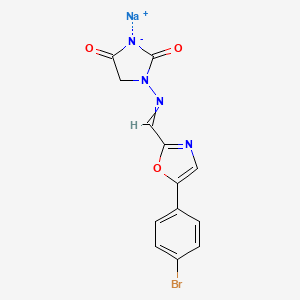


![Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-3,5-dihydroxyhept-6-enoate](/img/structure/B13389097.png)
![[3-nitro-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]carbamate](/img/structure/B13389118.png)
